![molecular formula C20H15Cl2NO6 B2881619 (5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(2,4-dichlorophenoxy)acetate CAS No. 1105203-65-3](/img/structure/B2881619.png)
(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(2,4-dichlorophenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound contains several functional groups, including an isoxazole ring, a benzo[b][1,4]dioxin ring, and a dichlorophenoxy group. Isoxazoles are a type of azole with an oxygen atom next to the nitrogen. They are known for their diverse biological activity. The benzo[b][1,4]dioxin is a type of aromatic ether that also has biological activity . The dichlorophenoxy group is a type of phenoxy group, which is an ether that directly bonds to a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The isoxazole ring and the benzo[b][1,4]dioxin ring would contribute to the rigidity of the molecule, while the dichlorophenoxy group could potentially participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the isoxazole and benzo[b][1,4]dioxin rings would likely make the compound relatively stable and rigid .科学的研究の応用
Synthesis and Antimicrobial Activities
Novel isoxazole derivatives, including those related to the chemical structure , have been synthesized, demonstrating potential antimicrobial properties. These compounds, bearing biologically active pharmacophores like benzodioxane and peptide bonds, were tested for antimicrobial and antioxidant activities. Molecular docking studies were carried out with proteins such as Sortase A, characterizing some compounds as potentially antimicrobial agents. This indicates the compound's relevance in developing new antimicrobial strategies (Pothuri, Machiraju, & Rao, 2020).
Antioxidant Profile and Synthesis
The compound and its derivatives were investigated for their antioxidant profile, focusing on redox properties, the capacity to inhibit stimulated lipid peroxidation, reactivity towards tert-butoxyl radicals, the ability to catalyze hydrogen peroxide decomposition in the presence of glutathione, and the effect on stimulated peroxidation in liver microsomes. This research underlines the importance of the compound in understanding and potentially enhancing antioxidant defenses (Malmström, Jonsson, Cotgreave, Hammarström, Sjödin, & Engman, 2001).
Investigation of Physicochemical Properties
The synthesis and investigation of related compounds have also included physicochemical properties analyses, such as in vitro antioxidant activities, lipophilicity, and kinetic parameters of thermal degradation. These studies are crucial for understanding the compound's behavior in various environments and for potential applications in material science and drug formulation (Yüksek, Koca, Gürsoy-Kol, Akyıldırım, & Çelebier, 2015).
Novel Derivatives Synthesis
Research into the synthesis of potentially bioactive compounds from related structures has demonstrated the chemical's versatility in generating novel molecules with potential therapeutic applications. This includes the creation of derivatives with antimicrobial, anti-inflammatory, and antiseizure properties, highlighting the compound's role in drug discovery and development (Reddy & Rao, 2008).
作用機序
将来の方向性
特性
IUPAC Name |
[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(2,4-dichlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2NO6/c21-13-2-4-16(15(22)8-13)27-11-20(24)28-10-14-9-18(29-23-14)12-1-3-17-19(7-12)26-6-5-25-17/h1-4,7-9H,5-6,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHSKQZIVWFYPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)COC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

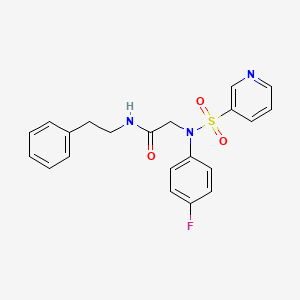
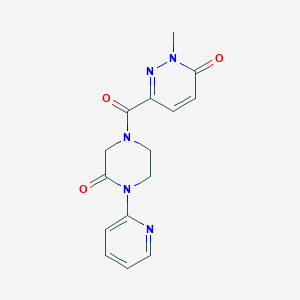
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2881540.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2881544.png)
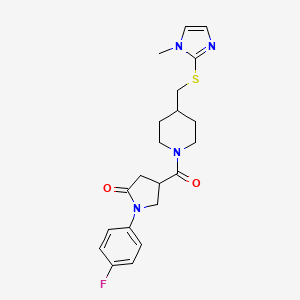
![3-(Dimethylamino)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide](/img/structure/B2881549.png)
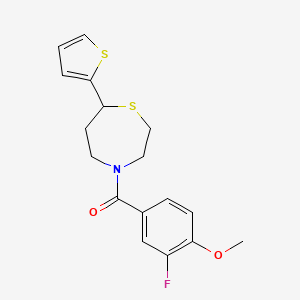
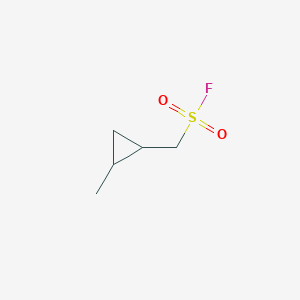
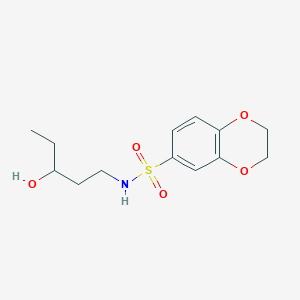
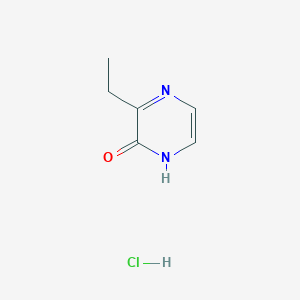
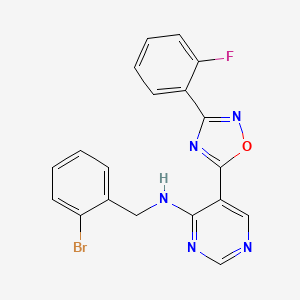
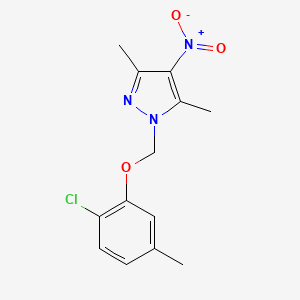
![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2881559.png)